molecular formula C12H10N2O4 B3151691 2-(4-Methoxyphenoxy)-5-nitropyridine CAS No. 71973-03-0

2-(4-Methoxyphenoxy)-5-nitropyridine

Cat. No.: B3151691
CAS No.: 71973-03-0
M. Wt: 246.22 g/mol
InChI Key: RJNPADRCOGUIJU-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)-5-nitropyridine is an organic compound with a complex structure that includes both a methoxyphenoxy group and a nitropyridine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenoxy)-5-nitropyridine typically involves the nitration of 4-methoxyphenol followed by a series of reactions to introduce the pyridine ring. One common method involves the reaction of 4-methoxyphenol with nitric acid to form 4-methoxy-2-nitrophenol. This intermediate is then reacted with 2-chloropyridine under basic conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenoxy)-5-nitropyridine undergoes several types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the nitro group.

Major Products

    Oxidation: Products include 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: The major product is 2-(4-Methoxyphenoxy)-5-aminopyridine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxyphenoxy)-5-nitropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenoxy)-5-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxyphenoxy group can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenoxy)-5-nitropyridine is unique due to the presence of both a methoxyphenoxy group and a nitropyridine group, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-methoxyphenoxy)-5-nitropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c1-17-10-3-5-11(6-4-10)18-12-7-2-9(8-13-12)14(15)16/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNPADRCOGUIJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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